molecular formula C10H8BNO4 B15331243 7-Boronoisoquinoline-3-carboxylic acid

7-Boronoisoquinoline-3-carboxylic acid

Katalognummer: B15331243
Molekulargewicht: 216.99 g/mol
InChI-Schlüssel: MQELOYHQHAYXOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Boronoisoquinoline-3-carboxylic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Boronoisoquinoline-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions . The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as ethanol or water) at temperatures ranging from room temperature to 100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Boronoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Boronoisoquinoline-3-carboxylic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming stable complexes with various molecules. This makes it particularly valuable in applications requiring specific molecular interactions, such as in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C10H8BNO4

Molekulargewicht

216.99 g/mol

IUPAC-Name

7-boronoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8BNO4/c13-10(14)9-4-6-1-2-8(11(15)16)3-7(6)5-12-9/h1-5,15-16H,(H,13,14)

InChI-Schlüssel

MQELOYHQHAYXOJ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=CN=C(C=C2C=C1)C(=O)O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.